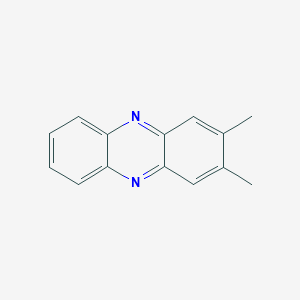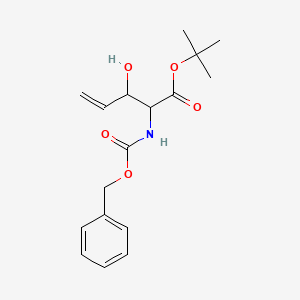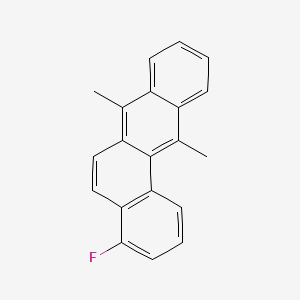
Benz(a)anthracene, 7,12-dimethyl-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 7,12-dimethyl-4-fluoro-: is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benz(a)anthracene This compound is characterized by the presence of two methyl groups at the 7 and 12 positions and a fluorine atom at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene with methyl groups at the 7 and 12 positions, followed by the introduction of a fluorine atom at the 4 position through electrophilic fluorination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simplified hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is used as a model compound in studies of PAH behavior and reactivity. It helps in understanding the mechanisms of PAH formation and degradation in the environment.
Biology: In biological research, this compound is used to study the effects of PAHs on living organisms. It serves as a tool to investigate the biochemical pathways involved in PAH metabolism and the resulting toxicological effects.
Medicine: The compound is utilized in cancer research to study the carcinogenic properties of PAHs. It helps in identifying potential therapeutic targets and developing strategies for cancer prevention and treatment.
Industry: In industrial applications, Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique properties make it a valuable component in the production of high-performance electronic devices.
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. This interaction can result in mutations and potentially lead to carcinogenesis. The molecular targets include DNA and enzymes involved in DNA repair and replication. The pathways involved in its action include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without the methyl and fluorine substitutions.
7,12-Dimethylbenz(a)anthracene: Similar structure but lacks the fluorine atom.
4-Fluorobenz(a)anthracene: Similar structure but lacks the methyl groups.
Uniqueness: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is unique due to the combined presence of methyl and fluorine substitutions, which influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological molecules, making it distinct from other similar PAHs.
Properties
CAS No. |
737-22-4 |
|---|---|
Molecular Formula |
C20H15F |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-14-6-3-4-7-15(14)13(2)20-16(12)10-11-17-18(20)8-5-9-19(17)21/h3-11H,1-2H3 |
InChI Key |
CVPDOJLPICSIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


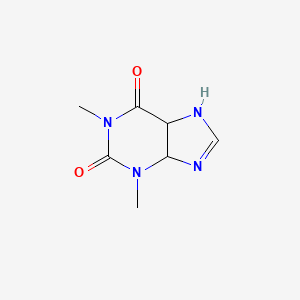
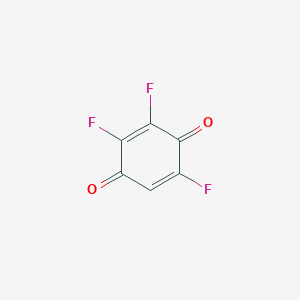
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)
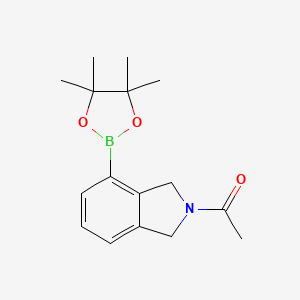

![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
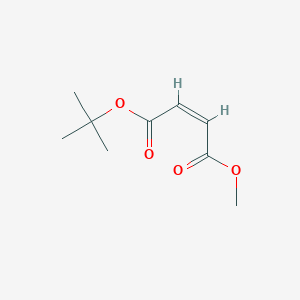

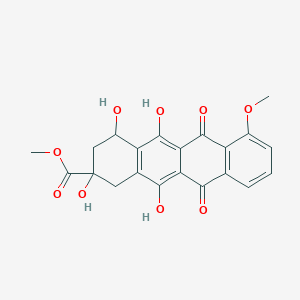
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
